
2-aminonaphthalene-1-sulfonic acid
Overview
Description
2-Aminonaphthalene-1-sulfonic acid (CAS: 81-16-3), commonly known as Tobias acid, is a naphthalene derivative with an amino group at position 2 and a sulfonic acid group at position 1. Its molecular formula is C₁₀H₉NO₃S (molecular weight: 223.25 g/mol) . The compound exists as white crystalline solids, soluble in hot water but poorly soluble in cold water or organic solvents like ethanol .
Production: Tobias acid is synthesized via sulfonation and amination of β-naphthol. Key steps include chlorosulfonation of β-naphthol in o-nitroethylbenzene solvent, followed by ammonolysis under acidic conditions .
Preparation Methods
Alternative Sulfonation Methods
Sulfuric Acid/Oleum Sulfonation
Jarkovsky’s method employs concentrated sulfuric acid or oleum (20–40% SO₃) for sulfonation at 40–50°C . While cost-effective, this approach generates significant sulfonic acid isomers, necessitating complex separation. The reaction proceeds as:
{10}\text{H}7\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}6(\text{OH})(\text{SO}3\text{H}) + \text{H}2\text{O}
Neutralization with NaHCO₃ or NH₄OH follows, but yields are lower (70–80%) compared to chlorosulfonic acid routes .
Ammoniation Techniques
Alternative amination strategies include catalytic hydrogenation using Raney nickel or palladium catalysts under H₂ pressure (5–10 bar). However, these methods are less prevalent due to catalyst deactivation and higher costs.
Comparative Analysis of Methodologies
Parameter | Bucherer/ClSO₃H Method | H₂SO₄ Sulfonation | Catalytic Hydrogenation |
---|---|---|---|
Yield (%) | 95 | 75 | 65 |
Purity (%) | >99.7 | 95 | 90 |
AN Impurity (ppm) | <30 | 500–1000 | 200 |
Reaction Time (h) | 8–12 | 24 | 6–8 |
Cost (Relative) | High | Low | Very High |
Industrial-Scale Production Considerations
Modern facilities prioritize the Bucherer-ClSO₃H method for its scalability and efficiency. Key innovations include:
-
Continuous Reactor Systems : Tubular reactors enable precise control of residence time (10–150 minutes) and temperature gradients, improving space-time yields by 100% compared to batch processes .
-
Solvent Recovery : Dichloroethane and toluene are distilled (60–80°C, 200–400 mbar) and recycled, reducing waste by 70% .
-
Byproduct Utilization : SO₂ from amination is absorbed into NH₄HSO₃ solution, closing the reagent loop .
Chemical Reactions Analysis
2-Amino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include ammonia, ammonium sulfite, and chlorosulfonic acid . Major products formed from these reactions include various azo dyes and other derivatives .
Scientific Research Applications
Dye Manufacturing
One of the primary applications of 2-aminonaphthalene-1-sulfonic acid is in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The compound acts as an intermediate in the production of various azo dyes, which are characterized by their strong coloring properties.
Dye Type | Application | Notes |
---|---|---|
Azo Dyes | Textiles, food coloring | Derived from this compound |
Direct Dyes | Cotton and wool | High affinity for cellulosic fibers |
Pharmaceutical Industry
In pharmaceuticals, this compound is utilized to synthesize various biologically active compounds. Its derivatives have shown potential in drug design, particularly in developing agents that interact with biological macromolecules such as proteins.
Case Study: Schiff Base Synthesis
A recent study demonstrated the synthesis of Schiff bases from this compound and their interaction with human serum albumin (HSA). These compounds exhibited promising binding affinities, suggesting potential therapeutic applications .
Analytical Chemistry
This compound is also employed in analytical chemistry as a reagent for detecting metal ions. It forms stable complexes with various metal cations, making it useful for spectrophotometric analysis.
Metal Ion | Detection Method | Sensitivity |
---|---|---|
Copper (Cu²⁺) | Spectrophotometry | High sensitivity at specific wavelengths |
Iron (Fe³⁺) | Colorimetric assays | Effective at low concentrations |
Safety and Environmental Considerations
While this compound has valuable applications, it is essential to handle it with care due to its hazardous nature. Safety data indicate that it can cause serious eye irritation and should be managed according to safety guidelines . Moreover, its potential carcinogenicity necessitates strict regulatory compliance during its use in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-naphthalenesulfonic acid involves its interaction with various molecular targets and pathways. The compound’s amine and sulfonic acid functional groups allow it to participate in a range of chemical reactions, influencing its biological activity . Spectroscopic analyses, such as FT-IR and FT-Raman, have provided valuable insights into its structural properties and electronic behavior .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Physicochemical and Functional Differences
Solubility and Charge: Tobias acid’s single sulfonic group limits its solubility to hot water, whereas trisulfonated ANTS exhibits high aqueous solubility due to increased polarity and charge . This makes ANTS ideal for capillary electrophoresis (CE) separations requiring fast migration . The ethylamino substituent in 5-(2-aminoethylamino)-1-naphthalene sulfonic acid enhances its fluorescence properties, enabling use in Förster resonance energy transfer (FRET) assays .
Synthetic Utility: Tobias acid’s amino and sulfonic groups facilitate Schiff base formation (e.g., with salicylaldehyde or vanillin), which show strong HSA binding via hydrophobic interactions and hydrogen bonding . In contrast, ANTS’s trisulfonic structure promotes electrostatic interactions with glycans during CE analysis .
Biological Interactions: Schiff bases derived from Tobias acid (e.g., SAA and XAA) exhibit binding constants (K) of ~10⁴ M⁻¹ with HSA, comparable to pharmaceutical ligands like warfarin . No similar data exists for ANTS or ANDS in protein-binding contexts.
Industrial and Research Relevance
- Dye Synthesis : Tobias acid’s derivatives dominate azo dye production due to cost-effective synthesis, whereas ANDS/ANTS are niche reagents for analytical chemistry .
- Toxicity: Tobias acid carries hazard codes H315 (skin irritation) and H319 (eye irritation) .
Research Findings and Data Tables
Table 2: Binding Parameters of Tobias Acid Derivatives with HSA
Schiff Base | Binding Constant (K, M⁻¹) | Binding Site on HSA | Thermodynamic ΔH (kJ/mol) |
---|---|---|---|
SAA (salicylaldehyde) | 1.2 × 10⁴ | Subdomain IIA | -23.4 (exothermic) |
XAA (vanillin) | 0.9 × 10⁴ | Subdomain IIIA | -18.7 (exothermic) |
Table 3: Electrophoretic Performance of Sulfonated Naphthalenes
Compound | Sulfonic Groups | Migration Time (CE-LIF) | Resolution (Glycans) |
---|---|---|---|
ANTS | 3 | 5–10 min | High |
ANDS | 2 | 10–15 min | Moderate |
Tobias acid | 1 | Not applicable | N/A |
Biological Activity
2-Aminonaphthalene-1-sulfonic acid (often referred to as Tobias acid) is an organic compound notable for its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with proteins, potential carcinogenic effects, and applications in analytical chemistry.
This compound is characterized by its sulfonic acid group attached to the naphthalene ring, which contributes to its hydrophilicity and reactivity. It can be synthesized through various methods, including the reaction of 2-hydroxynaphthalene with chlorosulfonic acid under controlled conditions . The compound has been utilized in the synthesis of various derivatives, including Schiff bases, which are of interest due to their biological properties .
Interaction with Human Serum Albumin (HSA)
Research indicates that this compound interacts significantly with human serum albumin (HSA), a major protein in human blood that plays a crucial role in drug transport and metabolism. Studies have demonstrated that the binding of this compound to HSA alters the intrinsic fluorescence properties of the protein, suggesting a conformational change upon binding. The interaction leads to a decrease in fluorescence intensity, indicative of energy transfer processes between tryptophan residues in HSA and the compound .
Table 1: Binding Parameters of this compound with HSA
Parameter | Value |
---|---|
Binding Constant (K) | 4.56 × 10^5 M^-1 |
Quenching Mechanism | Static and Dynamic |
Distance to Tryptophan Residue | 3.5 nm |
Carcinogenic Potential
The compound has been associated with carcinogenicity, particularly due to its structural similarity to other known carcinogens such as 2-naphthylamine. Epidemiological studies have shown a correlation between exposure to compounds containing naphthylamine derivatives and an increased incidence of bladder cancer among industrial workers . The International Agency for Research on Cancer (IARC) has classified 2-naphthylamine as possibly carcinogenic to humans, raising concerns about similar compounds like this compound .
Case Studies
- Occupational Exposure : A study among workers exposed to aniline and related compounds found elevated urinary levels of naphthylamine derivatives, including this compound. This exposure was linked to increased lymphocyte reactivity, suggesting potential immunological effects .
- Cancer Incidence : Historical data from chemical manufacturing plants indicated a significant incidence of bladder cancer among workers exposed to naphthylamine derivatives. In one cohort study, the observed cases were significantly higher than expected based on population averages .
Applications in Analytical Chemistry
In addition to its biological implications, this compound has found applications in analytical techniques such as high-performance liquid chromatography (HPLC). It serves as a derivatizing agent for various organic compounds, enhancing their detectability and facilitating the analysis of complex mixtures . Novel microextraction techniques utilizing this compound have been developed for the efficient extraction and analysis of pesticide residues from food samples.
Q & A
Q. Basic: What are the standard synthetic routes for 2-aminonaphthalene-1-sulfonic acid, and how is purity assessed experimentally?
Methodological Answer:
The compound is typically synthesized via sulfonation/amination of β-naphthol using ammonia. Key steps include refluxing β-naphthol with sulfonating agents, followed by neutralization and crystallization . Purity verification involves:
- Elemental analysis (C, H, N content) to confirm stoichiometry .
- Spectroscopic techniques : IR spectroscopy for functional group identification (e.g., sulfonic acid -SO₃H stretch at ~1030 cm⁻¹) and NMR (¹H/¹³C) to confirm aromatic proton environments .
- Mass spectrometry (MS) to validate molecular ion peaks (e.g., m/z 223.25 for [M+H]⁺) .
Q. Basic: How does the molecular structure of this compound dictate its reactivity in organic synthesis?
Methodological Answer:
The structure features:
- A naphthalene backbone with electron-rich aromatic rings, enabling electrophilic substitution (e.g., diazotization for azo dye synthesis) .
- A sulfonic acid group (-SO₃H) at position 1, enhancing solubility in polar solvents and facilitating salt formation (e.g., sodium salts for aqueous reactions) .
- An amino group (-NH₂) at position 2, allowing Schiff base formation via condensation with aldehydes (e.g., salicylaldehyde) .
These groups enable applications in dye intermediates (e.g., Reactive Red 31) and coordination chemistry .
Q. Advanced: What experimental and computational approaches are used to study protein interactions with this compound derivatives?
Methodological Answer:
- Fluorescence quenching assays : Monitor changes in human serum albumin (HSA) fluorescence upon binding to Schiff base derivatives (e.g., SAA, XAA). Stern-Volmer analysis quantifies binding constants (Kₐ ~10⁴ M⁻¹) .
- Circular dichroism (CD) : Detects conformational changes in HSA (e.g., α-helix reduction) upon ligand interaction .
- AutoDock modeling : Predicts binding sites (e.g., Sudlow’s Site I on HSA) and interaction energies using molecular docking .
- Resonance light scattering (RLS) : Assesses aggregation behavior of protein-ligand complexes .
Q. Advanced: How can researchers resolve spectral data discrepancies when characterizing sulfonic acid derivatives?
Methodological Answer:
Contradictions in NMR or MS data may arise from:
- Tautomerism or isomerism : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., differentiating ortho/para substituents) .
- Impurity interference : Employ HPLC-MS for high-resolution separation and accurate mass identification .
- Solvent artifacts : Compare spectra in deuterated vs. non-deuterated solvents (e.g., D₂O vs. H₂O for sulfonic acid proton exchange) .
- Dynamic processes : Variable-temperature NMR to study rotational barriers in Schiff bases .
Q. Advanced: What factors influence the optimization of sulfonation conditions for functionalized derivatives?
Methodological Answer:
Critical parameters include:
- Temperature control : Lower temperatures (-15°C) prevent over-sulfonation during nitration reactions .
- Stoichiometry : Excess sulfonating agents (e.g., H₂SO₄) improve yields but require neutralization steps to isolate products .
- pH modulation : Adjusting with NaHCO₃ or NaOH ensures solubility of intermediates (e.g., diazonium salts) .
- Catalyst use : Metal catalysts (e.g., Cu) enhance regioselectivity in azo coupling reactions .
Q. Advanced: How are capillary electrophoresis-mass spectrometry (CE-MS) techniques applied to analyze sulfonic acid-tagged glycans?
Methodological Answer:
- Derivatization : Labeling glycans with this compound (ANS) via reductive amination enhances CE-LIF sensitivity .
- Separation optimization : Use high-pH borate buffers (pH 9–10) to exploit sulfonic acid’s negative charge for efficient migration .
- MS detection : Coupling CE with ESI-MS enables structural elucidation of tagged glycans (e.g., from glycoproteins like IgG) .
Q. Basic: What are the primary industrial and research applications of this compound derivatives?
Methodological Answer:
- Dye synthesis : Acts as a precursor for azo dyes (e.g., Acid Yellow 19, Reactive Red 180) via diazotization and coupling reactions .
- Coordination chemistry : Forms Schiff bases with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic studies .
- Analytical chemistry : Used as a fluorescent tag in glycan analysis via CE-MS .
Q. Advanced: What are the challenges in synthesizing trisulfonated derivatives, and how are they addressed?
Methodological Answer:
- Steric hindrance : Sequential sulfonation at positions 1, 3, and 6 requires templated reactions to direct substituents .
- Solubility issues : Use polar aprotic solvents (e.g., DMF) to dissolve intermediates .
- Byproduct formation : Column chromatography (e.g., silica gel) isolates trisulfonated products from mono/di-sulfonated impurities .
Properties
IUPAC Name |
2-aminonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIAAIUASRVOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68540-41-0 (mono-ammonium salt) | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID7020922 | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [HSDB] Light orange crystalline powder; [MSDSonline] | |
Record name | 1-Naphthalenesulfonic acid, 2-amino- | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Solubility |
Slightly sol in cold water; more sol in hot water; very slightly sol in alcohol, ether, In water, 4,100 mg/l @ 20 °C | |
Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |
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Color/Form |
WHITE NEEDLES, Anhydrous scales from hot water; hydrated needles from cold water | |
CAS No. |
81-16-3 | |
Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | 2-Amino-1-naphthalenesulfonic acid | |
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Record name | Tobias acid | |
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Record name | 1-Naphthalenesulfonic acid, 2-amino- | |
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Record name | 2-aminonaphthalene-1-sulphonic acid | |
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Record name | 2-NAPHTHYLAMINE-1-SULFONIC ACID | |
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Record name | 2-AMINO-1-NAPHTHALENESULFONIC ACID | |
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